(1R,2R,5R)-2-isopropyl-5-methylcyclohexyl 2-aminobenzoate
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Overview
Description
(1R,2R,5R)-2-isopropyl-5-methylcyclohexyl 2-aminobenzoate is a chemical compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a methyl group and a propan-2-yl group, as well as an aminobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R)-2-isopropyl-5-methylcyclohexyl 2-aminobenzoate typically involves the esterification of 2-aminobenzoic acid with [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexanol]. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds at room temperature and yields the desired ester product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5R)-2-isopropyl-5-methylcyclohexyl 2-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminobenzoate moiety, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
(1R,2R,5R)-2-isopropyl-5-methylcyclohexyl 2-aminobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,5R)-2-isopropyl-5-methylcyclohexyl 2-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, modulation of gene expression, and alteration of cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxybenzoate
- [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chlorobenzoate
- [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-methoxybenzoate
Uniqueness
(1R,2R,5R)-2-isopropyl-5-methylcyclohexyl 2-aminobenzoate is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of an amino group on the benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-aminobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16H,8-10,18H2,1-3H3/t12-,13-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXAGEOHPCXXIO-XJKCOSOUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)OC(=O)C2=CC=CC=C2N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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